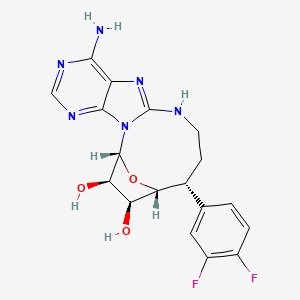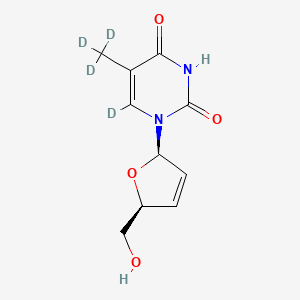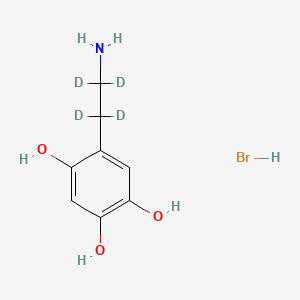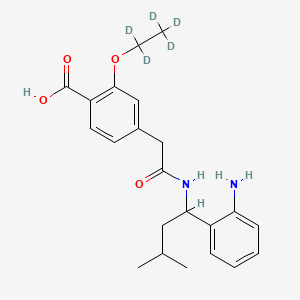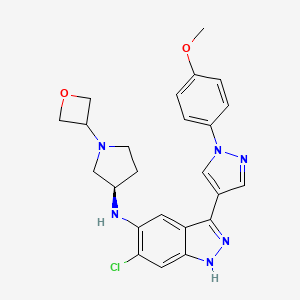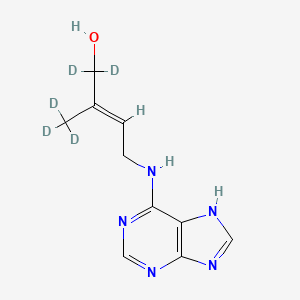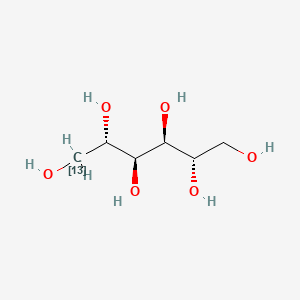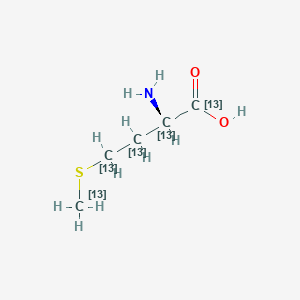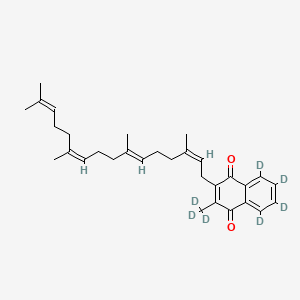
Fluticasone-d3 17beta-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluticasone 17, also known as Fluticasone 17β-carboxylic acid propionate, is a synthetic glucocorticoid. It is a derivative of fluticasone, a corticosteroid used to treat various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses. Fluticasone 17 is known for its potent anti-inflammatory properties and is commonly used in inhalers and nasal sprays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluticasone 17 can be synthesized through several chemical reactions. One common method involves the reaction of fluticasone propionate with specific reagents to introduce the carboxylic acid group at the 17β position. The process typically involves the use of solvents like acetone and reagents such as fluorobromomethane and 4-dimethylaminopyridine .
Industrial Production Methods
In industrial settings, the production of fluticasone 17 involves large-scale chemical synthesis using automated systems. The process includes the preparation of intermediates, purification, and quality control to ensure the final product meets pharmaceutical standards. Techniques like liquid chromatography and mass spectrometry are often used to monitor the synthesis and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fluticasone 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluticasone derivatives with modified functional groups, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Fluticasone 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glucocorticoid receptor interactions and structure-activity relationships.
Biology: Researchers study its effects on cellular processes and gene expression.
Medicine: It is used in the development of new corticosteroid therapies for inflammatory diseases.
Industry: Fluticasone 17 is used in the formulation of pharmaceutical products like inhalers and nasal sprays
Wirkmechanismus
Fluticasone 17 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fluticasone propionate
- Fluticasone furoate
- Mometasone furoate
Comparison
Fluticasone 17 is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors compared to other similar compounds. For example, fluticasone furoate has a higher binding affinity than fluticasone propionate, but fluticasone 17’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .
Fluticasone 17’s distinct properties make it a valuable compound in both research and clinical applications, offering potent anti-inflammatory effects with specific receptor interactions.
Eigenschaften
Molekularformel |
C21H26F2O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,18+,19+,20+,21+/m1/s1/i1D3 |
InChI-Schlüssel |
QSVBUQTYFQFEHC-APLLRPFPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
